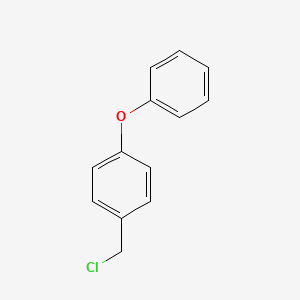

1-(Chloromethyl)-4-phenoxybenzene

概要

説明

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.科学的研究の応用

Electrochemical Properties and Environmental Impact

- Electrochemical Reduction of Methyl Triclosan: A study by Peverly et al. (2014) explored the electrochemical reduction of Methyl Triclosan, a compound structurally similar to 1-(Chloromethyl)-4-phenoxybenzene, highlighting its potential as an environmental pollutant. This research provides insights into the electrochemical behavior of such compounds and their environmental implications (Peverly et al., 2014).

Structural and Spectral Analysis

- Infrared and Raman Spectra Analysis: Seth-Paul and Shino (1975) conducted a study on the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, which is closely related to 1-(Chloromethyl)-4-phenoxybenzene. This research contributes to the understanding of the molecular structure and symmetry of such compounds (Seth-Paul & Shino, 1975).

Synthesis and Catalysis

- Synthesis of 1,4-Dibenzylbenzene: Hayashi et al. (1995) described the synthesis of 1,4-Dibenzylbenzene using a precursor similar to 1-(Chloromethyl)-4-phenoxybenzene. This illustrates the utility of such compounds in organic synthesis (Hayashi et al., 1995).

Polymerization

- Polymerization via Phase Transfer Catalysis: Tagle et al. (1984) investigated the polymerization of compounds including 1,4-bis(chloromethylene)-2,5-dimethoxybenzene, which shares functional groups with 1-(Chloromethyl)-4-phenoxybenzene. This study sheds light on the role of such compounds in polymer science (Tagle et al., 1984).

Environmental Applications

- Removal of Pollutants from Water: Huang et al. (2009) developed a hypercrosslinked resin based on chloromethylated styrene-divinylbenzene for the removal of p-nitrophenol in water. This research highlights the environmental applications of compounds structurally related to 1-(Chloromethyl)-4-phenoxybenzene (Huang et al., 2009).

Pyrolysis and Decomposition

- Pyrolysis of Permethrin: Altarawneh et al. (2009) explored the pyrolysis of permethetrin, a process producing compounds including 1-chloromethyl-3-phenoxybenzene, a structural analog of 1-(Chloromethyl)-4-phenoxybenzene. This study provides insights into the thermal decomposition pathways and potential environmental impacts of these types of compounds (Altarawneh et al., 2009).

Gas-Phase Chlorination

- Chlorination of Chlorobenzene: Engelsma, Kooyman, and Van Der Bij (2010) investigated the gas-phase chlorination of phenoxybenzene, which is closely related to 1-(Chloromethyl)-4-phenoxybenzene. The results of this study contribute to understanding the reaction mechanisms and products of such chlorination processes (Engelsma, Kooyman, & Van Der Bij, 2010).

Chemical Transformations

- Reactions with Superoxide Radical Anion: Kolarz and Rapak (1984) examined the reaction of chloromethylated poly(styrene-co-divinylbenzene) with potassium superoxide, showing the transformation of chloromethyl groups. This research underlines the reactivity of chloromethylated compounds in radical reactions (Kolarz & Rapak, 1984).

Electronic and Material Science Applications

- Electro-Optical Properties: Gal et al. (2017) investigated the electro-optical properties of poly(1-ethynyl-4-phenoxybenzene), a polymer derived from a compound similar to 1-(Chloromethyl)-4-phenoxybenzene. This study contributes to the understanding of materials science applications, particularly in the field of optoelectronics (Gal et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes recommended handling and storage procedures.

将来の方向性

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.

For a specific compound like “1-(Chloromethyl)-4-phenoxybenzene”, you would need to consult scientific literature or databases for this information. If you have access to a library or a database like PubMed, Web of Science, or Scopus, you could search for this compound to find relevant papers. You could also use Google Scholar for a more general search. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you’re having trouble finding information, it may be helpful to consult with a chemist or a librarian. They may be able to suggest alternative search terms or resources.

特性

IUPAC Name |

1-(chloromethyl)-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATNZRYVIRYKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334524 | |

| Record name | 1-(Chloromethyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-phenoxybenzene | |

CAS RN |

4039-92-3 | |

| Record name | 1-(Chloromethyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)

![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)